N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide
Description
Introduction to N-[1-(2-Chloropropanoyl)piperidin-3-yl]methanesulfonamide Research
Historical Context of Sulfonamide Research
Sulfonamides, first discovered in the 1930s by Gerhard Domagk, revolutionized antimicrobial therapy by demonstrating efficacy against bacterial pathogens such as Streptococcus pyogenes. Domagk’s work with prontosil, a sulfonamide-derived azo dye, laid the groundwork for understanding the therapeutic potential of sulfonamide-containing compounds. Subsequent research revealed that sulfanilamide, the active metabolite of prontosil, inhibited bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), a mechanism critical to their bacteriostatic effects. Over the decades, sulfonamides have evolved beyond antimicrobial applications, finding utility in antiviral, anti-inflammatory, and enzyme-targeted therapies. The structural versatility of the sulfonamide group—a sulfur atom bonded to two oxygen atoms and a nitrogen atom—enables diverse chemical modifications, making it a cornerstone in medicinal chemistry.
Significance in Medicinal Chemistry
This compound exemplifies the strategic integration of sulfonamide pharmacophores with complex heterocyclic systems. The piperidine ring confers conformational rigidity, while the chloropropanoyl and methanesulfonamide groups enhance electrophilicity and hydrogen-bonding capacity, respectively. These features enable the compound to interact with enzymatic active sites, particularly those involving ATPase or helicase functions. For instance, recent studies on cyclic sulfonamide analogs demonstrate nanomolar inhibitory activity against viral helicases, such as chikungunya virus nsP2 helicase, highlighting their potential as broad-spectrum antiviral agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClN₂O₃S | |
| Molecular Weight | 290.78 g/mol | |
| LogP | - |
Properties
IUPAC Name |
N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-7(10)9(13)12-5-3-4-8(6-12)11-16(2,14)15/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXPFATZNDPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide typically involves the reaction of 2-chloropropanoyl chloride with piperidine, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-chloropropanoyl chloride with piperidine in the presence of a base.
Step 2: Introduction of the methanesulfonamide group to the intermediate product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses
The compound has been identified as having potential therapeutic applications, particularly in treating migraine and other headache disorders. Research indicates that it can be used both prophylactically and curatively for conditions such as cluster headaches and chronic paroxysmal hemicrania . The mechanism involves modulation of neurotransmitter systems, which can alleviate pain associated with these conditions.
Pharmaceutical Formulations
N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide can be formulated into various pharmaceutical compositions suitable for different routes of administration (oral, sublingual, intranasal) to enhance patient compliance and therapeutic efficacy .
Enzyme Inhibition
Mechanism of Action
The compound exhibits enzyme inhibitory properties, which are crucial in the development of drugs targeting specific biological pathways. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition may lead to reduced tumor growth and metastasis, making it a candidate for cancer therapy .
Case Studies
- Cancer Treatment : Inhibitors like this compound have been studied for their ability to inhibit TNIK (Traf2- and Nck-interacting kinase), which is implicated in various cancers including lung and ovarian cancer. These studies suggest that the compound may help in preventing cancer recurrence by targeting cancer stem cells .
- Chronic Diseases : The compound's role in treating chronic inflammatory conditions has also been explored, demonstrating its potential utility in managing diseases such as chronic obstructive pulmonary disease (COPD) and renal fibrosis .
Synthesis and Chemical Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-chloropropanoyl chloride with piperidine, followed by the introduction of a methanesulfonamide group. This process can be optimized for higher yields using continuous flow reactors.
Chemical Intermediates
As a chemical intermediate, this compound is valuable in synthesizing more complex molecules for research purposes. Its structure allows for modifications that can lead to the development of new pharmacological agents with enhanced efficacy or reduced side effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. The incorporation of the methanesulfonamide group enhances these properties compared to non-sulfonamide counterparts.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide and three related compounds from published studies:
Detailed Analysis
Aromatic Systems: Compound A’s pyrazolopyrimidine scaffold enables π-π stacking with kinase active sites, a feature absent in the target compound. Compound C’s quinoline moiety similarly engages in hydrophobic and π-π interactions, critical for CCR3 binding . Lipophilicity: The target compound’s lower XlogP (~1.8) suggests better aqueous solubility than Compounds B and C, which may face bioavailability challenges due to high lipophilicity (XlogP >4) .
Target Selectivity Compound B’s bis-sulfone and methoxy groups confer selectivity for CB2 receptors over CB1, while the target compound’s simpler structure lacks such specificity . Compound C’s dichlorophenyl and quinoline groups likely enhance affinity for CCR3, a chemokine receptor involved in allergic inflammation, whereas the target compound’s chloropropanoyl group may favor protease inhibition .
Synthetic Accessibility The target compound’s synthesis is likely more straightforward than Compound C’s multi-step process (quinoline conjugation, bipiperidinyl assembly) .
Research Findings and Implications
- Kinase Inhibition (Compound A) : Molecular dynamics simulations (MMFF94 force field) revealed stable binding of Compound A to kinase ATP pockets, with RMSD <2.0 Å over 50 ns trajectories . The target compound’s lack of an aromatic heterocycle may limit similar kinase interactions.
- GPCR Modulation (Compound C): In vitro assays showed Compound C’s nanomolar potency (IC₅₀ = 12 nM) at CCR3, attributed to its extended hydrophobic surface . The target compound’s smaller size may reduce GPCR affinity.
- Cannabinoid Receptor Activity (Compound B): Sch225336 exhibited >100-fold selectivity for CB2 over CB1, highlighting the role of sulfone positioning in receptor subtype specificity .
Biological Activity
N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.
The synthesis of this compound typically involves the reaction of 2-chloropropanoyl chloride with piperidine, followed by the introduction of a methanesulfonamide group. The process can be summarized as follows:
- Reaction of 2-chloropropanoyl chloride with piperidine in the presence of a base (e.g., triethylamine).
- Introduction of the methanesulfonamide group to the intermediate product.
This compound can undergo various chemical reactions, including oxidation and reduction, which may lead to different derivatives with potentially varied biological activities.
This compound is believed to interact with specific molecular targets such as enzymes or receptors. Its mechanism may involve:
- Enzyme inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor modulation: It can modulate receptor functions, influencing physiological responses.
These interactions can lead to various biological effects depending on the target and context of use.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition | Specific reactivity due to piperidine ring |
| N-acylpiperidine derivatives | Varies | Variable based on substitutions | Broader applications in medicinal chemistry |
This comparison highlights that while similar compounds exist, the specific structure of this compound may offer distinct advantages in selectivity and potency for certain applications .
Case Studies
While detailed case studies specifically on this compound are scarce, related compounds have been studied extensively:
- Enzyme Inhibition Studies : Research has demonstrated that piperidine derivatives often exhibit significant inhibition against various metabolic enzymes. These findings suggest that this compound could follow similar patterns .
- Pharmacological Profiles : Investigations into related sulfonamides have shown diverse pharmacological profiles, including anti-inflammatory and analgesic effects. This suggests potential therapeutic applications for this compound in treating conditions like pain and inflammation .
Q & A
Q. What are the key synthetic strategies for preparing N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide, and how can intermediates be characterized?
Answer: The synthesis involves sequential functionalization of the piperidine core. Key steps include:
- Chloropropanoylation : Reacting piperidin-3-ylmethanesulfonamide with 2-chloropropanoyl chloride under Schotten-Baumann conditions. Optimal pH (8–9) and temperature (0–5°C) minimize side reactions .
- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselective acylation at the piperidine nitrogen. LC-MS monitors purity (>95%) and detects byproducts (e.g., over-acylated species) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl⁻ from the chloropropanoyl group) .
- HPLC-DAD : Retention time consistency and UV-Vis absorption (λ ~210 nm for sulfonamide) assess batch-to-batch reproducibility .
Advanced Research Questions
Q. How can conflicting biological activity data across assays be systematically resolved?
Answer: Discrepancies often arise from assay conditions (e.g., cell lines, protein concentrations). Mitigation strategies:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase activity via radiometric assays) with cell-based viability (MTT assays) to distinguish direct target effects from off-target toxicity .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to assess compound stability. For example, methanesulfonamide derivatives degrade in high-pH buffers (>8.0) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z’-factor) to validate assay robustness .
Q. What computational approaches predict binding modes and selectivity for this compound?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The chloropropanoyl group may occupy hydrophobic pockets, while sulfonamide forms hydrogen bonds with catalytic lysines .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Pay attention to piperidine ring flexibility and solvent accessibility of the sulfonamide .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities and identifies residues critical for selectivity (e.g., vs. off-targets like carbonic anhydrase) .
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
Answer:
- Catalyst Screening : Replace traditional Pd catalysts with RuPhos palladacycles for efficient cross-coupling (reduces Pd residue to <10 ppm) .
- Green Solvents : Use cyclopentyl methyl ether (CPME) instead of DCM for amidation steps, improving safety and yield (85% vs. 70%) .
- Byproduct Analysis : GC-MS identifies chlorinated side products (e.g., dichloropropanamide), which are mitigated by controlled stoichiometry (1:1.05 reagent:substrate ratio) .
Data Contradiction Analysis
Q. Why does the compound exhibit variable solubility in polar vs. nonpolar solvents?
Answer:
- Polar Solvents (DMSO, water) : Sulfonamide’s high polarity (PSA = 82.08 Ų) enables H-bonding, but solubility drops in water due to the hydrophobic chloropropanoyl group .
- Nonpolar Solvents (Toluene, hexane) : Limited solubility (logP ~1.56) unless heated (>50°C). Add 5% ethanol as a co-solvent to enhance miscibility .
- Experimental Validation : Measure equilibrium solubility via shake-flask method (USP guidelines) and compare with ChemAxon predictions .
Methodological Best Practices
Q. What strategies ensure reproducibility in SAR studies?
Answer:
- Strict Analog Criteria : Maintain consistent substituent positions (e.g., piperidine C3 vs. C4 modifications) to avoid confounding steric/electronic effects .
- Dose-Response Curves : Use 10-point IC₅₀ measurements (triplicate runs) and Hill slope analysis to validate potency trends .
- Structural Confirmation : Require ≥95% purity (HPLC) and elemental analysis (C, H, N ±0.4%) for all analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
